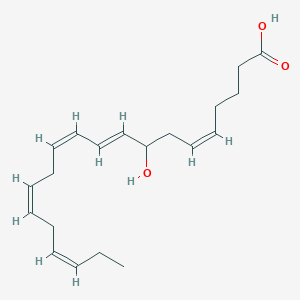

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid

Descripción general

Descripción

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 8th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in marine oils. This compound is of interest due to its potential biological activities and its role in various biochemical pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various methods, including:

Chemical Hydroxylation: Using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position.

Enzymatic Hydroxylation: Utilizing specific enzymes like cytochrome P450 monooxygenases that can selectively hydroxylate eicosapentaenoic acid at the 8th carbon position.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes due to their selectivity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds in the eicosapentaenoic acid chain can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bonds.

Substitution: Reagents like tosyl chloride can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: Formation of 8-oxo-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid.

Reduction: Formation of 8-hydroxy-eicosanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anti-Adipogenic Effects

Research indicates that 8-HEPE exhibits significant anti-adipogenic properties. A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE resulted in lower lipid accumulation compared to control groups. Specifically, cells treated with 8-HEPE showed reduced expression of genes associated with fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase . Additionally, 8-HEPE effectively downregulated inflammatory markers like interleukin-6 (IL-6) in both pre- and differentiated adipocytes exposed to lipopolysaccharide (LPS) .

Activation of PPARα

8-HEPE has been shown to act as a potent ligand for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. In vivo studies demonstrated that mice fed diets supplemented with 8-HEPE exhibited significantly lower plasma and hepatic triglyceride levels compared to those on high-fat diets without the supplement. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice . This suggests that 8-HEPE not only enhances lipid catabolism but may also mitigate metabolic syndrome.

Obesity Management

The implications of 8-HEPE in obesity management are promising. In animal models, it has been associated with reduced adipocyte hypertrophy and improved lipid profiles. Mice treated with 8-HEPE showed smaller adipocyte sizes and decreased gonadal white adipose tissue mass when compared to controls . These findings suggest that 8-HEPE could be beneficial in developing dietary supplements aimed at combating obesity.

Anti-inflammatory Properties

The anti-inflammatory effects of 8-HEPE are particularly noteworthy. It has been observed to lower levels of pro-inflammatory cytokines and enhance the expression of anti-inflammatory markers. This dual action may position 8-HEPE as a potential therapeutic agent for conditions characterized by chronic inflammation, such as metabolic syndrome and obesity-related disorders .

Study on Dietary Effects

In a controlled study involving high-fat diet-induced obesity in mice, supplementation with 8-HEPE resulted in significant reductions in both plasma triglycerides and liver fat accumulation. The study emphasized the role of 8-HEPE in activating PPARα pathways, leading to enhanced fatty acid oxidation and improved metabolic health .

Source Identification

Research has identified Euphausia pacifica (Pacific krill) as a natural source of 8-HEPE. Extracts from this marine organism have shown potential benefits for human health by improving dyslipidemia and hepatic steatosis through modulation of gene expression related to lipid metabolism .

Comparative Data Table

Mecanismo De Acción

The biological effects of (+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid are mediated through its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.

Pathways Involved: It can modulate the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

Comparación Con Compuestos Similares

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:

8-hydroxy-5Z,9E,11Z,14Z,17Z-docosahexaenoic acid: Another hydroxylated omega-3 fatty acid with similar biological activities.

8-hydroxy-5Z,9E,11Z,14Z,17Z-arachidonic acid: A hydroxylated omega-6 fatty acid with distinct roles in inflammation and cell signaling.

The uniqueness of this compound lies in its specific hydroxylation pattern and its potential to modulate various biological processes through its interaction with specific molecular targets.

Actividad Biológica

(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid (8-HEPE) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid primarily found in fish oil. Research has increasingly focused on the biological activities of 8-HEPE due to its potential therapeutic effects in metabolic disorders, inflammation, and obesity. This article reviews various studies that elucidate the mechanisms and effects of 8-HEPE on biological systems.

8-HEPE exerts its biological effects through several mechanisms:

- Adipogenesis Inhibition : Studies have shown that 8-HEPE significantly reduces lipid accumulation in adipocytes. In vitro experiments using 3T3-L1 cells demonstrated that treatment with 8-HEPE resulted in lower lipid content compared to controls. Additionally, it downregulated key genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase and fatty acid synthase .

- Anti-inflammatory Effects : 8-HEPE has been shown to modulate inflammatory responses. It reduced levels of interleukin-6 (IL-6) in both pre-adipocytes and differentiated adipocytes treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent . The compound's ability to enhance the expression of anti-inflammatory genes further supports its role in mitigating inflammation.

- PPARα Activation : Research indicates that 8-HEPE activates peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. In animal models, dietary intake of 8-HEPE led to increased fatty acid oxidation and reduced hepatic triglyceride levels . This effect is crucial for improving metabolic syndrome conditions.

Table 1: Effects of 8-HEPE on Lipid Metabolism and Inflammation

Detailed Findings

- In Vitro Studies : A study involving murine 3T3-L1 adipocytes demonstrated that treatment with 8-HEPE led to a significant reduction in lipid accumulation compared to controls (p < 0.01). The compound also exhibited anti-inflammatory properties by lowering IL-6 levels in LPS-stimulated cells .

- In Vivo Studies : In a study with C57BL/6J-DIO mice fed a high-fat diet supplemented with 8-HEPE for four weeks, researchers observed significantly lower plasma and hepatic triglyceride levels compared to those on a high-fat diet alone. Furthermore, the expression of PPARα-regulated genes was markedly increased in the livers of these mice .

- Dyslipidemia Improvement : Another investigation reported that concentrated materials from Pacific krill containing 8-HEPE improved dyslipidemia by enhancing the expression of genes involved in lipid metabolism within macrophages .

Propiedades

IUPAC Name |

(5Z,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOUCHKFBGGNEB-GXIKJMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347490 | |

| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99217-77-3 | |

| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.